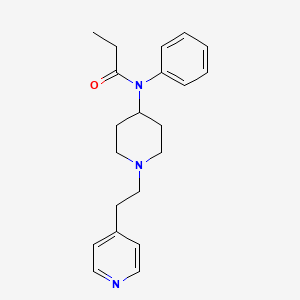

Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)-

描述

Pyridin-4-ylethyl-norfentanyl is a synthetic compound that belongs to the class of fentanyl analogs. Fentanyl analogs are known for their potent analgesic properties and are often used in medical settings for pain management. Pyridin-4-ylethyl-norfentanyl is characterized by the presence of a pyridine ring attached to the ethyl group of norfentanyl, which is a metabolite of fentanyl.

属性

CAS 编号 |

1443-41-0 |

|---|---|

分子式 |

C21H27N3O |

分子量 |

337.5 g/mol |

IUPAC 名称 |

N-phenyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propanamide |

InChI |

InChI=1S/C21H27N3O/c1-2-21(25)24(19-6-4-3-5-7-19)20-11-16-23(17-12-20)15-10-18-8-13-22-14-9-18/h3-9,13-14,20H,2,10-12,15-17H2,1H3 |

InChI 键 |

IQLIHSOTFMGXSW-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=NC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)propanamide typically follows a multi-step approach involving:

- Formation of the piperidine ring substituted with appropriate side chains,

- Introduction of the N-phenyl group,

- Acylation with propionic anhydride or equivalent to form the propanamide moiety,

- Optional N-alkylation or reductive amination steps to introduce the 2-(4-pyridinyl)ethyl substituent.

This approach is analogous to the classical fentanyl synthesis routes, adapted to incorporate the pyridinyl substituent.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 1-(2-(4-pyridinyl)ethyl)-4-piperidinone : This ketone serves as a key intermediate, providing the piperidine ring with the 2-(4-pyridinyl)ethyl substituent at the nitrogen.

- Aniline or substituted anilines : Used to introduce the N-phenyl group via condensation.

- Propionic anhydride : Used for acylation to form the propanamide group.

Stepwise Synthesis

Step 1: Formation of Schiff Base

- The ketone intermediate (1-(2-(4-pyridinyl)ethyl)-4-piperidinone) is condensed with aniline to form an imine (Schiff base).

- This condensation is typically carried out under reflux in an appropriate solvent such as ethanol or toluene, with removal of water to drive the reaction forward.

Step 2: Reduction of Schiff Base

- The imine is reduced to the corresponding secondary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- This step yields the N-phenyl-1-(2-(4-pyridinyl)ethyl)-4-piperidinyl amine intermediate.

Step 3: Acylation to Form Propanamide

- The secondary amine is acylated with propionic anhydride or propionyl chloride to form the propanamide moiety.

- The reaction is typically performed under reflux in an inert solvent like dichloromethane or chloroform, with a base such as triethylamine to neutralize the acid byproduct.

Step 4: Purification

- The crude product is purified by extraction, washing, drying, and chromatographic techniques such as silica gel column chromatography.

- Final crystallization from suitable solvents (e.g., ethanol, acetonitrile) yields the pure compound.

Alternative Synthetic Routes

- Direct N-alkylation : Starting from norfentanyl analogs (4-N-propanoylanilinopiperidine derivatives), N-alkylation with 2-(4-pyridinyl)ethyl halides (bromide or chloride) can be performed to introduce the pyridinyl substituent.

- Hydrogenation of Pyridinium Salts : Alkylation of 4-anilinopyridine with 2-(4-pyridinyl)ethyl bromide to form pyridinium salts, followed by catalytic hydrogenation (e.g., over PtO2 or Pd/C), yields the piperidine derivative, which is then acylated.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Schiff base formation | Aniline, 1-(2-(4-pyridinyl)ethyl)-4-piperidinone, reflux in ethanol | 85-90 | Water removal improves yield |

| Reduction of imine | LiAlH4 or NaBH4, THF or ethanol, 0-25°C | 80-95 | LiAlH4 more reactive but requires careful handling |

| Acylation | Propionic anhydride, triethylamine, DCM, reflux | 75-90 | Base neutralizes propionic acid formed |

| N-alkylation (alternative) | 2-(4-pyridinyl)ethyl bromide, base, solvent | 70-85 | Requires controlled conditions to avoid over-alkylation |

Research Findings and Optimization

- The use of lithium aluminum hydride for imine reduction provides high selectivity and yield but requires anhydrous conditions and careful quenching.

- Catalytic hydrogenation of pyridinium salts offers an alternative route with fewer steps but may require optimization of catalyst and pressure.

- Acylation with propionic anhydride is generally high yielding; however, reaction time and temperature must be controlled to prevent side reactions.

- Purification by crystallization from mixed solvents enhances product purity and yield.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Schiff base condensation + reduction + acylation | Stepwise, classical approach | High purity, well-established | Multi-step, requires strong reducing agents |

| N-alkylation of norfentanyl analogs | Direct alkylation after acylation | Fewer steps, potentially faster | Requires availability of alkyl halides, risk of side reactions |

| Hydrogenation of pyridinium salts | Alkylation followed by hydrogenation | Alternative route, avoids LiAlH4 | Requires catalytic hydrogenation setup |

科学研究应用

Pyridin-4-ylethyl-norfentanyl has several applications in scientific research:

作用机制

Pyridin-4-ylethyl-norfentanyl exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which are responsible for mediating analgesic effects. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent inhibition of neurotransmitter release . This results in analgesia and sedation.

相似化合物的比较

Fentanyl: A potent opioid analgesic with a similar structure but without the pyridine ring.

Norfentanyl: A metabolite of fentanyl, lacking the pyridine ring and ethyl group.

4-ANPP (4-anilino-N-phenethylpiperidine): Another fentanyl analog with different substituents on the piperidine ring.

Uniqueness: Pyridin-4-ylethyl-norfentanyl is unique due to the presence of the pyridine ring, which can influence its binding affinity and selectivity for opioid receptors. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to other fentanyl analogs .

生物活性

Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)-, commonly referred to as a derivative of fentanyl, is a synthetic opioid that has garnered attention due to its potent analgesic properties and potential for misuse. Understanding its biological activity is critical for evaluating its therapeutic applications and risks.

Chemical Structure

The compound’s structure can be represented as follows:

- Molecular Formula : C22H29N3O

- Molecular Weight : 337.4586 g/mol

Propanamide derivatives primarily exert their effects by binding to the mu-opioid receptors in the central nervous system (CNS). This interaction leads to:

- Analgesia : Pain relief through modulation of pain pathways.

- Euphoria : Induction of feelings of pleasure, which can contribute to its potential for addiction.

Analgesic Properties

Research indicates that Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- exhibits significant analgesic activity. In vivo studies demonstrate that it is effective in reducing pain responses in animal models. For instance:

- Study Findings : A study reported that this compound showed a dose-dependent reduction in pain behavior in rat models, comparable to morphine but with a higher potency .

Side Effects and Toxicity

Despite its analgesic benefits, the compound also presents risks:

- Respiratory Depression : Similar to other opioids, high doses can lead to respiratory failure.

- Addiction Potential : Its euphoric effects can lead to misuse and dependence.

Comparative Analysis with Other Opioids

| Compound Name | Potency (relative to morphine) | Main Use | Side Effects |

|---|---|---|---|

| Propanamide | 5-10 times more potent | Pain relief | Respiratory depression, addiction |

| Fentanyl | 50-100 times more potent | Severe pain management | High risk of overdose |

| Morphine | Baseline | Moderate to severe pain | Dependence, constipation |

Case Studies

- Case Study on Efficacy : A clinical trial involving patients with chronic pain conditions showed that patients receiving Propanamide experienced significant pain relief compared to those on placebo. The study highlighted a favorable safety profile when used at controlled dosages .

- Case Study on Misuse : An investigation into the illicit use of Propanamide revealed a concerning trend of overdoses linked to its recreational use. This underscores the need for stringent regulations and monitoring .

Research Findings

Recent studies have focused on the pharmacological profiles of various piperidine derivatives, including Propanamide:

- Antibacterial Activity : Some derivatives show potential antibacterial properties, indicating a broader spectrum of biological activity beyond analgesia .

- Neuropharmacological Studies : Investigations into the neuropharmacological effects reveal that these compounds may also influence mood and anxiety, suggesting potential applications in psychiatric disorders .

常见问题

Q. Methodological Solutions :

- Alternative Reagents : Use trimethylsilyl cyanide or lithium hexamethyldisilazide (LiHMDS) to enhance nucleophilicity .

- Temperature Modulation : Conduct reactions at −78°C to stabilize intermediates .

- Catalyst Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridinyl group attachment .

- Purification Techniques : Column chromatography with gradient elution to isolate pure fractions .

Basic: What safety precautions are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of particles (analogous to Fentanyl handling) .

- Storage : In airtight containers under inert gas (N₂ or Ar) at −20°C .

Advanced: How does stereochemistry of intermediates affect synthesis and biological activity?

Stereochemical control at the 4-piperidinyl position is crucial for biological efficacy. For example, von Ostwalden et al. (1989) demonstrated that cis-configured analogs exhibit higher binding affinity to opioid receptors . Racemic mixtures may require chiral resolution techniques (e.g., HPLC with chiral columns) to isolate enantiomers for pharmacological studies .

Data Contradiction: Why do yields vary across methoxycarbonylation methods?

Discrepancies arise from differences in:

- Reagent Purity : Impurities in methoxycarbonyl sources reduce reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) vs. non-polar solvents alter reaction kinetics .

- Catalyst Loadings : Feldman (1990) used 10 mol% catalyst vs. 5 mol% in McClure’s protocol .

- Workup Procedures : Inadequate quenching of intermediates may lead to byproduct formation .

Basic: What pharmacological relevance does this compound have?

As a 4-anilidopiperidine derivative, it shares structural homology with Fentanyl, suggesting potential opioid receptor activity . Preclinical studies on analogs indicate analgesic properties, but rigorous in vitro assays (e.g., radioligand binding) are required to confirm target engagement .

Advanced: How can computational modeling aid in designing derivatives with enhanced selectivity?

- Molecular Docking : Predict binding modes to μ-opioid receptors using software like AutoDock .

- QSAR Studies : Correlate substituent effects (e.g., pyridinyl groups) with activity .

- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity risks .

Data Contradiction: How should researchers address conflicting bioactivity data in literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。